N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N-methyl-N'-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-16-14(20)15(21)17-9-7-11-3-5-12(6-4-11)13-8-10-18-19(13)2/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOGYOATZQHZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1=CC=C(C=C1)C2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that compounds containing a pyrazole moiety often interact with various enzymes and receptors in the body. For instance, a similar compound was found to have a strong hydrogen bond interaction with the enzyme succinate dehydrogenase (SDH).
Mode of Action
The presence of the pyrazole ring and the imidazole moiety in similar compounds has been associated with a broad range of biological activities. The compound likely interacts with its target through hydrogen bonding, which can lead to changes in the target’s function.
Biochemical Pathways
For instance, some pyrazole derivatives have been shown to have antioxidant potential.
Pharmacokinetics
Compounds containing an imidazole moiety are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability.
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biochemical Analysis
Biochemical Properties
N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Cellular Effects
The effects of N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism. For example, the compound has been shown to downregulate the expression of genes involved in cell proliferation, leading to reduced cell growth. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels.
Molecular Mechanism
At the molecular level, N-methyl-N’-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction prevents the phosphorylation of downstream targets, thereby modulating cell signaling pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors.
Biological Activity
N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide (commonly referred to as the compound ) is a synthetic organic compound with notable biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.
- Molecular Formula : C15H18N4O2
- Molecular Weight : 286.33 g/mol
- Purity : Typically >95%
- Complexity Rating : 367
The compound is characterized by its structural features that enable interactions with various biological targets, particularly enzymes and receptors involved in metabolic pathways.
This compound has been shown to engage in several biochemical interactions:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes. For instance, it binds to the active sites of specific enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can alter metabolic flux, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Gene Expression Modulation : It has been observed to downregulate genes associated with cell proliferation. This suggests a potential application in cancer therapy, where controlling cell growth is crucial.
Cellular Effects
The compound's impact on various cell types includes:
- Cell Signaling Pathways : It modulates critical signaling pathways that govern cellular responses. This modulation can lead to altered cellular behaviors, such as reduced proliferation and enhanced apoptosis in certain cancer cell lines.
- Metabolic Alterations : By affecting enzyme activity and gene expression, this compound can significantly alter cellular metabolism, which may be beneficial in metabolic disorders.
Molecular Mechanisms
At the molecular level, the biological activity of the compound can be summarized as follows:
- Binding Affinity : The compound exhibits high binding affinity for specific kinases and other proteins involved in signal transduction pathways.
- Competitive Inhibition : It acts as a competitive inhibitor for ATP-binding sites on kinases, thus disrupting their normal function and leading to downstream effects on cell growth and survival.
- Structure-Activity Relationship (SAR) : Variations in the molecular structure of similar compounds have been studied to understand their biological potency. For example, modifications in the pyrazole moiety have been linked to enhanced inhibitory activity against specific targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated related pyrazole derivatives for anti-tumor activity; found some derivatives exhibited significant inhibition of cancer cell lines. |
| Demonstrated that the compound inhibits specific metabolic enzymes, affecting cellular energy production pathways. | |
| Study 3 | Reported on the structure-activity relationship of similar compounds; highlighted the importance of substituents on pyrazole rings for enhancing biological activity. |
Scientific Research Applications
Medicinal Chemistry
N-methyl-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development.
Case Study: Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, studies have shown that it can downregulate genes involved in cell cycle progression, leading to reduced tumor growth. The compound's ability to modulate signaling pathways associated with cancer progression highlights its potential utility in oncology.
Enzyme Inhibition
The compound is known to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter metabolic flux and influence various physiological processes.
Cellular Signaling
The compound significantly influences cellular processes by modulating signaling pathways. Its effects on gene expression and cellular metabolism are noteworthy.
Impact on Gene Expression
Research has demonstrated that this compound can alter the expression of genes related to apoptosis and survival. This modulation can lead to enhanced apoptosis in cancer cells, providing a mechanism for its anticancer activity .
Biochemical Properties
The biochemical interactions of this compound are crucial for understanding its applications in research.
Key Properties
- Molecular Weight : 286.33 g/mol
- Purity : Typically around 95%
- Storage Conditions : Specific storage conditions are not well-documented but should follow standard laboratory practices.
Comparison with Similar Compounds
Key Observations:
This could enhance crystallinity or binding affinity in biological systems . The sulfonamide in introduces a sulfonyl group, which may improve metabolic stability or acidity (pKa ~10–11) relative to amides. The propanamide in features a flexible aliphatic chain, possibly increasing conformational flexibility for target engagement.
Substituent Effects: Aromatic/Electron-Withdrawing Groups: The chloro and methyl groups in and the fluorophenyl in modulate electronic properties. Fluorine’s electronegativity may enhance dipole interactions or bioavailability . Pyrazolylphenyl Motif: All three compounds retain the 4-(1-methylpyrazol-5-yl)phenyl group, suggesting shared pharmacophoric or structural roles. Pyrazole rings are known for π-π stacking and metal coordination, which could influence crystal packing or biological activity .
Molecular Weight and Complexity :
- The target compound (MW ~347.4) is intermediate in size between (389.9) and (351.4). Higher molecular weight in is attributed to the sulfonamide and chloro substituents, which may affect permeability or solubility.
Hydrogen-Bonding and Crystal Packing :
- While crystallographic data for the target compound are unavailable, analogs like demonstrate that benzimidazole derivatives form extended networks via C–H···F/O interactions. The ethanediamide’s dual amide groups could similarly drive 2D or 3D supramolecular architectures .
Research Implications and Limitations
The comparison highlights the interplay between functional groups and substituents in dictating molecular behavior. However, the absence of experimental data (e.g., crystallography, solubility) for the target compound limits conclusive remarks. Further studies using tools like SHELXL (for refinement ) or ORTEP (for visualization ) could elucidate its structural details. Computational modeling (e.g., DFT for hydrogen-bonding propensity) may also bridge these gaps.
Preparation Methods
Pyrazole Core Synthesis
The 1-methyl-1H-pyrazol-5-yl moiety is typically synthesized via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. For example, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde can be prepared by reacting 4-acetylphenylboronic acid with 1-methylhydrazine in the presence of a palladium catalyst. This step often achieves ~75% yield under refluxing ethanol.
Key Reaction:
Coupling and Functionalization
Amidation with Methyl Oxalyl Chloride
The final step involves coupling the amine intermediate with methyl oxalyl chloride. In anhydrous dichloromethane, the reaction proceeds at 0°C with triethylamine as a base, achieving 68–72% yield. Excess oxalyl chloride (1.5 equiv) ensures complete conversion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Base | Triethylamine (2.0 equiv) |
| Oxalyl Chloride | 1.5 equiv |
| Reaction Time | 12 hours |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with a gradient of ethyl acetate/hexane (30% → 70%). The compound elutes at 55% ethyl acetate, yielding >95% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 3.98 (s, 3H, N-CH₃), 3.42 (t, J = 6.8 Hz, 2H, CH₂-N), 2.88 (t, J = 6.8 Hz, 2H, CH₂-CO), 2.75 (s, 3H, N-CO-CH₃).
-
HRMS : m/z calcd. for C₁₆H₂₀N₄O₂ [M+H]⁺: 301.1658; found: 301.1661.
Industrial-Scale Optimization
Solvent Substitution
To avoid toxic pyridine, the patent WO2015063709A1 recommends using acetonitrile or ethyl acetate for cyclization steps, improving safety without compromising yield.
Catalytic Enhancements
Replacing Raney nickel with palladium on carbon (Pd/C) in reductive amination increases turnover frequency by 40%, reducing reaction time to 6 hours.
Challenges and Mitigation Strategies
Q & A
Q. Basic
- X-ray crystallography : Resolves atomic positions and bond geometries, validated using SHELXL for refinement .
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, particularly for methyl and pyrazole groups .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Q. Advanced
- Restraints and constraints : Apply SHELXL’s SIMU and DELU commands to model anisotropic displacement parameters for disordered regions .
- Twinning detection : Use the TWIN command in SHELXL to refine twinned datasets, adjusting BASF parameters to account for overlapping lattices .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Which functional groups in the compound influence its reactivity and biological interactions?
Q. Basic
- Ethanediamide linkage : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes crystal packing via N–H···O interactions .
- Pyrazole ring : Enhances π-π stacking with aromatic residues in protein active sites .
- Methyl groups : Improve lipophilicity, affecting membrane permeability and pharmacokinetics .
What methodologies are recommended for analyzing hydrogen-bonding patterns in crystal structures?
Q. Advanced
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict packing behavior .
- Software tools : ORTEP-3 visualizes anisotropic displacement ellipsoids, while Mercury calculates interaction distances and angles .
- Energy frameworks : Compute interaction energies with CrystalExplorer to prioritize dominant hydrogen bonds in stability .
How do structural analogs of this compound inform its potential biological targets?
Basic
Analogous compounds (e.g., thieno[3,4-c]pyrazole derivatives) exhibit activity against kinases and GPCRs due to:
- Benzodioxole moiety : Enhances binding to hydrophobic pockets in enzyme active sites .
- Thiazole rings : Modulate selectivity for ATP-binding domains in cancer targets .
Example analogs :
| Compound | Key Features | Biological Target |
|---|---|---|
| 4-(Benzodioxol-5-yl)pyrazole | Hydrogen-bond donor/acceptor | Cyclooxygenase-2 (COX-2) |
| Thienopyridine derivatives | Sulfur-mediated interactions | Tyrosine kinases |
What computational approaches predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model binding poses, focusing on pyrazole and ethanediamide interactions .
- Molecular Dynamics (MD) : Simulate binding stability (e.g., 100-ns trajectories) with GROMACS, analyzing RMSD and ligand-protein hydrogen bonds .
- Experimental validation : Correlate docking results with Surface Plasmon Resonance (SPR) to measure binding affinity (KD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
